(R)-2-Azetidinemethanol

Chiral purity Enantiomeric excess Medicinal chemistry procurement

(R)-2-Azetidinemethanol ([(2R)-azetidin-2-yl]methanol) is a chiral, four-membered nitrogen-containing heterocyclic alcohol with a single stereocenter in the (R) configuration. This small-molecule building block (C₄H₉NO, MW 87.12 g/mol) features a strained azetidine ring and a reactive hydroxymethyl substituent, making it a critical intermediate for constructing conformationally constrained pharmacophores in medicinal chemistry.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 209329-11-3
Cat. No. B2831855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Azetidinemethanol
CAS209329-11-3
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESC1CNC1CO
InChIInChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1
InChIKeyFTWWNKCHSPDIQW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-Azetidinemethanol (CAS 209329-11-3): A Chiral Azetidine Building Block for Neprilysin Inhibitors and Cholinergic Agents


(R)-2-Azetidinemethanol ([(2R)-azetidin-2-yl]methanol) is a chiral, four-membered nitrogen-containing heterocyclic alcohol with a single stereocenter in the (R) configuration . This small-molecule building block (C₄H₉NO, MW 87.12 g/mol) features a strained azetidine ring and a reactive hydroxymethyl substituent, making it a critical intermediate for constructing conformationally constrained pharmacophores in medicinal chemistry . Its primary industrial relevance stems from its use as a precursor to neprilysin (NEP) inhibitors—a class that includes the clinically approved heart failure drug sacubitril—and to cholinergic channel modulators such as the potent analgesic ABT-594 .

Why (R)-2-Azetidinemethanol Cannot Be Replaced by Its Racemate, S-Enantiomer, or Regioisomer in Drug Synthesis Pipelines


The stereochemistry of the azetidine ring directly dictates the three-dimensional orientation of downstream pharmacophores. For neprilysin inhibitors such as sacubitril, the (R) configuration at the azetidine 2-position is essential for achieving the required (2S,4R) stereochemistry in the final active metabolite LBQ657; the (S)-enantiomer or racemic starting material would yield diastereomeric products with compromised target engagement . Similarly, in the cholinergic channel modulator series, ABT-594 is explicitly designated as the (R)-enantiomer, indicating that the spatial arrangement of the azetidine ring is critical for nicotinic acetylcholine receptor (nAChR) subtype selectivity . Furthermore, the 2-azetidinemethanol regioisomer cannot substitute for the 3-substituted variant (3-azetidinemethanol), which is preferentially used for rhinovirus inhibitor synthesis, as the positional change alters the vector of the hydroxymethyl nucleophile and the overall molecular topology . Generic substitution without stereochemical control introduces the risk of inactive or antagonistic impurities that can derail lead optimization and create costly quality-by-design compliance failures.

Product-Specific Quantitative Differentiation Evidence for (R)-2-Azetidinemethanol (CAS 209329-11-3)


Chiral Purity vs. Racemate: Commercial Enantiomeric Excess of (R)-2-Azetidinemethanol

Commercially sourced (R)-2-azetidinemethanol is supplied at a chemical purity of ≥98% (NLT 98%) with controlled enantiomeric purity, whereas the racemic azetidin-2-ylmethanol (CAS 250274-91-0) offers no stereochemical definition . The optical purity of N-protected (R)-1-Boc-2-azetidinemethanol, a direct downstream derivative, is specified as ≥98.0% ee, confirming that the enantiomeric integrity of the free base is maintained through the synthetic route .

Chiral purity Enantiomeric excess Medicinal chemistry procurement

Comparative Pricing: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

The (R)-enantiomer commands a price premium over the racemic mixture, reflecting the additional cost of asymmetric synthesis or chiral resolution. As of 2024-2025, the (R)-enantiomer is priced at approximately ¥1,900/1g (Acmec) to USD 573/1g (MedChemExpress), while the racemic azetidin-2-ylmethanol is available at approximately ¥548–709/1g (Bide Pharm, Macklin), representing a 1.5- to 3.5-fold cost difference . The (S)-enantiomer (CAS 104587-62-4) is priced comparably to the (R)-enantiomer at approximately ¥1,900/1g, indicating that both enantiomers carry a similar cost burden relative to the racemate .

Procurement cost Chiral building block Budget planning

Physicochemical Property Differentiation: Boiling Point and pKa vs. Azetidine-2-Carboxylic Acid

(R)-2-Azetidinemethanol exhibits a predicted boiling point of 151.9 ± 13.0 °C and a predicted pKa of 14.77 ± 0.10, making it a volatile, weakly acidic liquid amenable to distillation-based purification under mild conditions . In contrast, the structurally related analog azetidine-2-carboxylic acid has a significantly higher boiling point of ~242 °C and melting point of ~215 °C with a pKa of ~2.35 for the carboxylic acid group, reflecting its zwitterionic character and solid-state nature that complicates handling and purification during synthesis .

Physicochemical properties Boiling point pKa Structural analog comparison

Patent-Protected Scalable Synthesis with Crystalline Intermediates: Enabling Kilogram-Scale Manufacture

US Patent 6,124,474 (Abbott Laboratories) describes a synthesis route for (R)-N-protected-2-azetidinemethanol that incorporates unique hydroxy-protecting group strategies enabling purification through crystalline intermediates (compounds 3 and 4 as sulfonate esters), thus avoiding the oil-based intermediates that plagued prior art syntheses (Dureault, Tetrahedron, 1993, 49, 4201) and made large-scale purification tedious . The patent explicitly claims the (R)-isomers as preferable, and the process is designed for industrial scale-up, making it a cornerstone for GMP intermediate production.

Scalable synthesis Crystalline intermediates Process chemistry GMP manufacturing

Regioisomeric Selectivity: 2-Azetidinemethanol vs. 3-Azetidinemethanol in Drug Scaffold Construction

The 2-azetidinemethanol regioisomer provides a nucleophilic hydroxymethyl group directly adjacent to the ring nitrogen, enabling the construction of 2-substituted azetidine pharmacophores found in neprilysin inhibitors and nAChR ligands . In contrast, 3-azetidinemethanol (CAS 95849-02-8) is predominantly employed as an intermediate for human rhinovirus inhibitors, demonstrating that the position of the hydroxymethyl group dictates the target class and therapeutic area . Both regioisomers share the same molecular formula (C₄H₉NO) and similar molecular weight (87.12 g/mol), making them indistinguishable by mass spectrometry, yet they are not interchangeable in synthesis.

Regioisomer Scaffold diversity Drug discovery Structure-activity relationship

DMSO Solubility: Enabling High-Throughput Biological Assay Preparation

(R)-2-Azetidinemethanol demonstrates excellent solubility in DMSO (≥116.67 mg/mL, corresponding to ≥1,339 mM), allowing the preparation of concentrated stock solutions for in vitro pharmacological profiling without the need for co-solvents or surfactants that could interfere with cellular assays . This solubility level is typical of low-molecular-weight azetidine alcohols and superior to many larger, more lipophilic drug intermediates, facilitating its direct use in automated liquid-handling systems.

Solubility DMSO High-throughput screening Assay development

Optimal Deployment Scenarios for (R)-2-Azetidinemethanol (CAS 209329-11-3) in Drug Discovery and Chemical Development


Synthesis of Neprilysin (NEP) Inhibitor Drug Candidates for Cardiovascular Indications

Procurement of (R)-2-azetidinemethanol as the enantiopure starting material for constructing NEP inhibitor pharmacophores is indicated when the target compound requires an (R)-configured azetidine-2-methanol fragment to achieve the correct stereochemistry at the neprilysin active site. This scenario directly follows from the compound's established utility as a neprilysin inhibitor precursor, which has culminated in FDA-approved drugs such as sacubitril . The high chemical purity (≥98%) and controlled enantiomeric composition minimize the formation of undesired diastereomers that would otherwise contaminate the final API and complicate regulatory submission .

Scale-Up to Kilogram Quantities Using the Crystalline Intermediate Process for Preclinical Toxicology Supplies

Medicinal chemistry groups and CDMOs transitioning from milligram-scale discovery to multi-kilogram preclinical supply should select (R)-2-azetidinemethanol sourced from suppliers employing the US 6,124,474 crystalline intermediate process route. The ability to purify intermediates via crystallization rather than chromatography reduces solvent consumption, shortens cycle times, and improves batch-to-batch consistency . This is essential for generating GLP toxicology batches that require comprehensive impurity profiling and demonstrate process robustness prior to IND filing.

Development of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonists for Pain and CNS Disorders

When building compound libraries around the ABT-594 chemotype, (R)-2-azetidinemethanol is the mandatory chiral synthon for installing the (2R)-azetidinylmethoxy moiety that delivers potent nAChR agonism and in vivo analgesic efficacy . High-throughput screening teams benefit from the compound's high DMSO solubility (≥1,339 mM), enabling direct preparation of screening plates at concentrations up to 100 mM without precipitation .

Chiral Building Block for Parallel Medicinal Chemistry and DNA-Encoded Library (DEL) Synthesis

The free hydroxymethyl group of (R)-2-azetidinemethanol serves as a versatile handle for Mitsunobu coupling, sulfonylation, or oxidation to the aldehyde/carboxylic acid, making it an ideal monomer for generating diverse azetidine-containing compound collections. Its compatibility with standard protecting group strategies (Boc, Cbz, benzyl) allows seamless integration into parallel synthesis workflows and DNA-encoded library platforms where stereochemically defined building blocks are essential for hit identification and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Azetidinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.